

Certification of Disperse Yellow 86 as a reference material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B076884*

[Get Quote](#)

Disperse Yellow 86: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of high-purity, well-characterized reagents is paramount. This guide provides a comprehensive comparison of **Disperse Yellow 86** as a reference material against viable alternatives, supported by experimental data and detailed protocols.

Disperse Yellow 86, a nitrodiphenylamine dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, acetate, and polyamide.^[1] Its role as a reference material is critical for quality control, research, and development where consistent and reproducible results are essential. A certified reference material (CRM) is a standard of the highest quality, produced and calibrated under stringent quality systems such as ISO 17034 and ISO/IEC 17025. While several suppliers offer high-purity dyes, the availability of **Disperse Yellow 86** explicitly certified as a CRM should be verified with accredited suppliers like CPAchem or Sigma-Aldrich who provide a range of certified dye standards.

Performance Comparison of Disperse Yellow Dyes

To provide a clear and objective comparison, this guide evaluates the performance of **Disperse Yellow 86** against two common alternatives: Disperse Yellow 54 and Disperse Yellow 211. The selection of a suitable dye is often dependent on the specific application and the required fastness properties.

Key Performance Indicators

The following table summarizes the fastness properties of **Disperse Yellow 86** and its alternatives based on standardized testing methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Performance Metric	Test Method	Disperse Yellow 86	Disperse Yellow 54	Disperse Yellow 211
Light Fastness	ISO 105-B02	7	6-7	6-7
Washing Fastness (Fading)	ISO 105-C06	5	5	5
Washing Fastness (Staining)	ISO 105-C06	5	4-5	5
Perspiration Fastness (Fading)	ISO 105-E04	5	5	5
Perspiration Fastness (Staining)	ISO 105-E04	5	5	5
Ironing Fastness (Fading)	ISO 105-X11	5	4-5	5
Ironing Fastness (Staining)	ISO 105-X11	3	4	4-5

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their application and analysis.

Property	Disperse Yellow 86	Disperse Yellow 54	Disperse Yellow 211
C.I. Name	Disperse Yellow 86	Disperse Yellow 54	Disperse Yellow 211
C.I. Number	10353	47020	12755
CAS Number	12223-97-1	12223-85-7	86836-02-4
Molecular Formula	<chem>C16H19N3O5S</chem>	<chem>C18H11NO3</chem>	<chem>C15H12ClN5O4</chem>
Molecular Weight	365.41 g/mol	289.28 g/mol	361.74 g/mol
Chemical Structure Class	Nitrodiphenylamine	Quinoline	Single Azo

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Protocol 1: Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.

Apparatus:

- Xenon arc lamp fading apparatus
- Blue wool references (Scale 1-8)
- Grey Scale for assessing color change

Procedure:

- A specimen of the dyed textile is mounted on a sample holder.
- The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature, humidity, and irradiance.

- Simultaneously, a set of blue wool references with known light fastness ratings are exposed under the same conditions.
- The exposure is continued until a specified change in color is observed on the specimen or the blue wool references.
- The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is assigned on a scale of 1 to 8, where 8 indicates the highest light fastness.

Protocol 2: Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to laundering.

Apparatus:

- Launder-Ometer or a similar device for rotating closed containers in a thermostatically controlled water bath.
- Stainless steel containers and balls.
- Multifiber test fabric.
- Standard reference detergent.
- Grey Scales for assessing color change and staining.

Procedure:

- A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.
- The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.
- The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).
- After the washing cycle, the specimen is removed, rinsed, and dried.

- The change in color of the dyed specimen is assessed using the Grey Scale for Color Change, and the degree of staining on the multifiber adjacent fabric is assessed using the Grey Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).

Protocol 3: Colorfastness to Perspiration (ISO 105-E04)

This method assesses the resistance of the color of textiles to the action of acidic and alkaline perspiration.

Apparatus:

- Perspirometer or a similar device capable of applying a specified pressure.
- Oven maintained at $37 \pm 2^\circ\text{C}$.
- Multifiber test fabric.
- Acidic and alkaline artificial perspiration solutions.
- Grey Scales for assessing color change and staining.

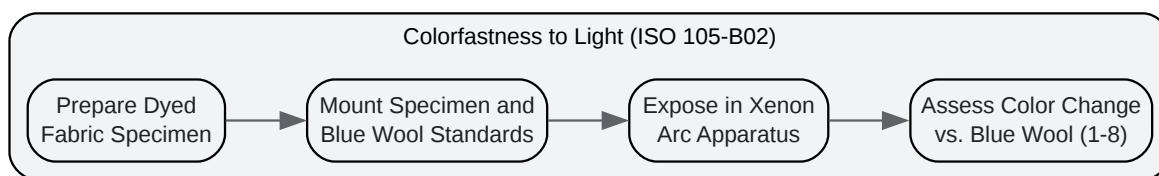
Procedure:

- A composite specimen is prepared by placing the dyed fabric between two pieces of multifiber fabric.
- The specimen is thoroughly wetted with either the acidic or alkaline perspiration solution.
- The wet specimen is placed between two glass or acrylic plates in the Perspirometer and subjected to a specified pressure.
- The loaded Perspirometer is placed in an oven at $37 \pm 2^\circ\text{C}$ for 4 hours.
- After incubation, the specimen is removed and dried.
- The change in color of the dyed fabric and the staining of the multifiber fabric are assessed using the respective Grey Scales.

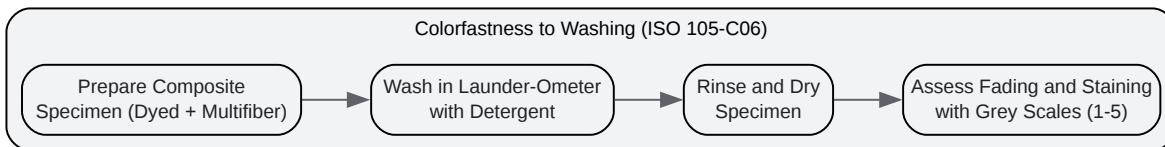
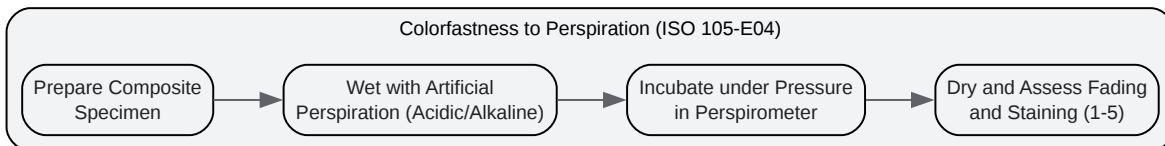
Protocol 4: Colorfastness to Ironing (ISO 105-X11)

This test determines the resistance of the color of textiles to ironing and to heat during processes such as sublimation printing.

Apparatus:


- Heating device capable of maintaining a specified temperature.
- Undyed cotton fabric.
- Grey Scales for assessing color change and staining.

Procedure:



- A specimen of the dyed fabric is tested under three conditions: dry, damp, and wet.
- For the damp and wet tests, an adjacent piece of undyed cotton fabric is wetted.
- The specimen (and the wet cotton fabric for damp/wet tests) is placed in the heating device at a specified temperature and pressure for a set time.
- After heating, the change in color of the specimen and the staining of the adjacent cotton fabric are assessed immediately and after conditioning for 4 hours at standard atmospheric conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Workflow for Light Fastness Testing.[Click to download full resolution via product page](#)*Workflow for Washing Fastness Testing.*[Click to download full resolution via product page](#)*Workflow for Perspiration Fastness Testing.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Yellow 54 | CAS 7576-65-0 | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Certification of Disperse Yellow 86 as a reference material]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076884#certification-of-disperse-yellow-86-as-a-reference-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com